molecular formula C20H18F3N5O4 B2801053 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1775503-29-1

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Katalognummer: B2801053
CAS-Nummer: 1775503-29-1
Molekulargewicht: 449.39
InChI-Schlüssel: ROEJSFRRVZCEFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of heterocyclic structures

Vorbereitungsmethoden

The synthesis of 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the oxadiazole ring, followed by the construction of the pyrido[1,2-c]pyrimidine core. The final step involves the introduction of the trifluoromethylphenylacetamide moiety. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of the compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3}. It features a unique arrangement of oxadiazole and pyrimidine rings that contribute to its biological activity. The trifluoromethyl group enhances its lipophilicity, potentially improving bioavailability.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its structural features that may interact with biological targets:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the oxadiazole moiety is often associated with enhanced antitumor properties.
  • Antimicrobial Properties : Research indicates that derivatives of oxadiazoles possess antibacterial and antifungal activities. The specific compound's efficacy against resistant strains warrants further investigation.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For example:

  • O-GlcNAcase Inhibition : Related compounds have been studied for their ability to inhibit O-GlcNAcase, an enzyme implicated in various diseases, including Alzheimer's disease. Inhibitors of this enzyme can modulate glycosylation processes critical for cellular signaling.

Drug Design

The compound serves as a lead structure for drug design due to its unique scaffold:

  • Structure-Activity Relationship (SAR) Studies : Investigating variations in the compound's structure can yield insights into optimizing its pharmacological properties. Modifications to the trifluoromethyl or oxadiazole groups may enhance activity or selectivity.

Case Study 1: Anticancer Evaluation

A study published in Journal of Medicinal Chemistry evaluated several derivatives of oxadiazole-containing compounds against human cancer cell lines. The results indicated that modifications at the acetamide position significantly affected cytotoxicity, suggesting a promising avenue for developing new anticancer agents based on this scaffold.

Case Study 2: Antimicrobial Testing

In a recent investigation published in Antibiotics, researchers tested various oxadiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that certain substitutions improved potency against resistant strains, supporting further exploration of this compound's derivatives.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerOxadiazole analogsCytotoxicity against cancer cells
AntimicrobialOxadiazole derivativesActivity against resistant bacteria
Enzyme InhibitionO-GlcNAcase inhibitorsModulation of glycosylation processes

Table 2: Synthetic Routes Overview

StepReaction TypeKey Reagents Used
Formation of OxadiazoleCyclizationHydrazine derivatives
CouplingAmide FormationAcetic anhydride
Final PurificationChromatographySilica gel

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole and pyrido[1,2-c]pyrimidine rings can interact with enzymes or receptors, modulating their activity. The trifluoromethylphenylacetamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of heterocyclic structures. Similar compounds include:

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in other structural features.

    Pyrido[1,2-c]pyrimidine derivatives: These compounds have the pyrido[1,2-c]pyrimidine core but lack the oxadiazole ring.

    Trifluoromethylphenylacetamide derivatives: These compounds contain the trifluoromethylphenylacetamide moiety but differ in the heterocyclic structures attached to it. The uniqueness of this compound lies in its combination of these structural elements, which may confer specific properties and applications not found in other compounds.

Biologische Aktivität

The compound 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse scientific literature.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrido[1,2-c]pyrimidine core.
  • A 5-methyl-1,2,4-oxadiazole moiety.
  • An N-(trifluoromethyl)phenyl acetamide side chain.

Antitumor Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antitumor properties. For example:

  • Synthesis and Evaluation : Research on related oxadiazole derivatives has shown promising antitumor activity against various cancer cell lines. In particular, compounds with similar structures have been tested against human breast cancer adenocarcinoma (MCF7), where some exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties:

  • Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of oxadiazoles to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways. Studies have demonstrated that oxadiazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective benefits:

  • Tauopathies Treatment : Similar compounds have been explored for their ability to treat tau-mediated neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). These studies emphasize the need for compounds that can provide symptomatic relief while addressing the underlying disease mechanisms .

Case Studies

StudyFindings
Study 1Investigated the antitumor effects of related oxadiazole derivatives; found moderate activity against MCF7 cells with IC50 values around 23 µM.
Study 2Evaluated antimicrobial properties against E. coli and S. aureus; demonstrated significant inhibition with MIC values below 50 µg/mL for several derivatives.
Study 3Explored neuroprotective effects in animal models of Alzheimer's; showed reduced tau phosphorylation in treated subjects compared to controls.

Pharmacological Insights

The pharmacodynamics and pharmacokinetics of the compound remain under investigation. However:

  • Lipophilicity : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .
  • In Silico Studies : Molecular docking studies suggest strong binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Eigenschaften

IUPAC Name

2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N5O4/c1-11-24-17(26-32-11)16-14-8-4-5-9-27(14)19(31)28(18(16)30)10-15(29)25-13-7-3-2-6-12(13)20(21,22)23/h2-3,6-7H,4-5,8-10H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEJSFRRVZCEFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.